6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
Description
6-Bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione is a heterocyclic organic compound featuring a quinazoline-2,4-dione core substituted with a bromine atom at position 6 and a 3,4-dichlorophenyl group at position 3.
Properties
CAS No. |
378210-55-0 |
|---|---|
Molecular Formula |
C14H7BrCl2N2O2 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21) |
InChI Key |
WSMNZZQDLWFJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Urea Intermediates
A widely adopted method involves reacting substituted anthranilic acids with aryl isocyanates to form urea intermediates, followed by acid-mediated cyclization. For 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, 5-bromoanthranilic acid reacts with 3,4-dichlorophenyl isocyanate in an aprotic solvent (e.g., ethyl acetate or butyl acetate) under reflux. Subsequent treatment with concentrated sulfuric acid induces cyclodehydration, yielding the target compound.
-
Dissolve 5-bromoanthranilic acid (1.0 eq) in ethyl acetate at 50–70°C.
-
Add 3,4-dichlorophenyl isocyanate (1.05 eq) dropwise, stirring until urea formation completes (2–4 hours).
-
Treat the mixture with concentrated H₂SO₄ (2.0 eq) and reflux for 4–6 hours.
-
Cool, filter, and wash with solvent to isolate the product.
One-Pot Synthesis via Isatoic Anhydride
Isatoic anhydride serves as a versatile precursor for quinazoline-2,4-diones. In a one-pot process, 6-bromoisatoic anhydride reacts with 3,4-dichloroaniline to open the anhydride ring, forming a urea intermediate. Cyclization with triphosgene (COCl₂) in dichloromethane completes the synthesis.
Key Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Approaches
-
DMAP (4-Dimethylaminopyridine) catalyzes carbonylative cyclization in acetonitrile, enabling metal-free synthesis at room temperature.
-
Base-mediated cyclization in aqueous NaOH (pH >12) followed by acidification minimizes byproducts.
Comparative Data :
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | Ethyl acetate | 70°C | 89 |
| One-pot | None | DCM | RT | 82 |
| DMAP-catalyzed | DMAP | Acetonitrile | RT | 94 |
Functionalization and Substituent Effects
Bromination Strategies
Aryl Isocyanate Selection
-
3,4-Dichlorophenyl isocyanate introduces electron-withdrawing substituents, enhancing electrophilicity at the quinazoline C-3 position.
-
Steric hindrance from ortho-chlorine atoms necessitates prolonged reaction times (4–6 hours).
Eco-Efficient and Scalable Methodologies
Aqueous-Phase Synthesis
A green approach utilizes water as the solvent for urea formation and cyclization:
-
React 5-bromoanthranilic acid with KOCN in water at 25°C.
-
Add NaOH to induce cyclization, then acidify with HCl to precipitate the product.
Yield : 75–88%.
Advantages : Minimal organic waste, no column chromatography required.
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization under MW conditions (30 minutes) improves yields by 15–20% compared to conventional heating.
Analytical and Characterization Data
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with different substituents .
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, have been investigated for their antimicrobial properties. Research indicates that compounds with bromo or iodo substitutions exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain quinazolinone derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | Varies (specific values needed) |
| Other derivatives | Antifungal | C. albicans, A. niger | Varies (specific values needed) |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. A series of experiments demonstrated that derivatives of quinazolinones can inhibit inflammation in animal models. The anti-inflammatory activity was assessed through various assays measuring the reduction in inflammatory markers and symptoms .
Table 2: Anti-inflammatory Effects of Quinazoline Derivatives
| Compound | Dose (mg/100g) | Inflammatory Response Reduction (%) |
|---|---|---|
| Control | - | - |
| This compound | 10 | -30.6% at 1 hour |
| Other derivatives | Various | Significant reductions observed |
Anticancer Potential
Quinazoline derivatives are being explored for their potential anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Study: Anticancer Activity
In a recent study, a series of quinazoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions on the quinazoline ring significantly enhanced cytotoxicity against breast and lung cancer cells.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance its pharmacological properties. Techniques such as aminolysis and cyclization are commonly employed to create diverse analogs with improved activity profiles .
Table 3: Synthesis Pathways for Quinazoline Derivatives
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Aminolysis | Benzoxazinones + p-aminoacetophenone | Quinazolinone derivatives |
| Cyclization | Ketones + aromatic aldehydes | Various substituted quinazolines |
Mechanism of Action
The mechanism of action of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with 6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione (), a compound sharing a heterocyclic dione core but differing in ring structure and substituents.
Structural and Physicochemical Comparison
| Property | 6-Bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione | 6-Chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione |
|---|---|---|
| Core Structure | Quinazoline-2,4-dione (two N atoms) | Benzoxazine-2,4-dione (one N, one O atom) |
| Position 6 Substituent | Bromine (Br) | Chlorine (Cl) |
| Position 3 Substituent | 3,4-Dichlorophenyl (two Cl atoms) | 4-Isopropylphenyl (bulky alkyl group) |
| Molecular Formula | C₁₄H₆BrCl₂N₂O₂ (estimated) | C₁₇H₁₄ClNO₃ |
| Molar Mass (g/mol) | ~408.5 (estimated) | 315.75 |
| Key Electronic Effects | Strong electron-withdrawing (Br, Cl₂) | Moderate electron-withdrawing (Cl) + electron-donating (isopropyl) |
Implications of Structural Differences
Core Heteroatoms :
- The quinazoline core (two N atoms) in the target compound may enhance hydrogen-bonding interactions compared to the benzoxazine core (N and O), which could influence binding affinity in biological targets .
Substituent Effects: Position 6: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but reduce metabolic stability . In contrast, the 4-isopropylphenyl group adds steric bulk, which might hinder binding to compact targets .
Molecular Weight and Bioavailability :
- The higher molar mass of the target compound (~408.5 vs. 315.75 g/mol) could reduce oral bioavailability due to increased molecular complexity, a critical consideration in drug design .
Pharmacological Considerations
While direct activity data are unavailable, the structural features suggest divergent applications:
- The target compound’s electronegative substituents (Br, Cl₂) may favor interactions with electron-deficient biological targets, such as ATP-binding pockets in kinases.
- The benzoxazine derivative’s isopropyl group might be advantageous in hydrophobic environments, such as lipid-binding domains.
Biological Activity
6-Bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of quinazoline derivatives are vast, with this compound demonstrating significant potential in several areas:
-
Antimicrobial Activity :
- Research indicates that quinazoline derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the Agar well diffusion method, showing moderate activity against various strains.
- Notably, compounds derived from this scaffold have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, contributing to their antibacterial effects .
-
Anticancer Activity :
- Quinazoline derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cell lines by targeting specific signaling pathways such as the EGFR pathway .
- For instance, a series of quinazoline derivatives were assessed for their activity against different cancer cell lines, revealing that modifications in the structure significantly affect their cytotoxicity .
- Anti-inflammatory Activity :
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various quinazoline derivatives, compound this compound was found to possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance the compound's activity against resistant strains.
Case Study 2: Anticancer Properties
Another research focused on the anticancer potential of quinazoline derivatives demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The study highlighted its mechanism involving EGFR inhibition and subsequent apoptosis induction in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, and how can purity be validated?
- Methodology : A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with an amino reagent (e.g., hydrazine derivatives) in glacial acetic acid for 3–4 hours. The product is recrystallized using ethanol and purified via column chromatography. Purity is confirmed by TLC (cyclohexane:ethyl acetate, 2:1) and spectroscopic techniques (FT-IR, NMR) .
- Key Data : Typical yields range from 65–75%, with FT-IR peaks at 1705 cm (C=O) and 528 cm (C-Br). NMR shows aromatic protons at δ 7.39–8.11 ppm .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- FT-IR : Confirms functional groups (e.g., quinazoline-dione C=O stretch at ~1700 cm).
- NMR : and NMR identify proton environments and carbon frameworks.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been explored for this compound?
- Methodology : Structural analogs (e.g., quinazoline-diones with dichlorophenyl groups) are screened for enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution assays (MIC values). Computational docking studies predict binding to targets like dihydrofolate reductase .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time.
- Solvent Optimization : Replace glacial acetic acid with greener solvents (e.g., PEG-400) to improve sustainability.
- Data Contradiction : Discrepancies in yield (e.g., 50% vs. 75%) may stem from recrystallization solvent polarity or side reactions (e.g., bromine displacement) .
Q. How do structural modifications (e.g., substituents on the dichlorophenyl ring) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize derivatives with varied substituents (e.g., -NO, -OCH) and compare IC values in cytotoxicity assays.
- Case Study : Replacing 3,4-dichlorophenyl with 4-fluorophenyl reduces herbicidal activity by 40%, highlighting the role of chlorine in target binding .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping aromatic signals.
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., lactam-lactim equilibria) .
Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to assess bioavailability, CYP450 interactions, and hepatotoxicity.
- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic pathways .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
